molecular formula C12H11ClN4 B6175483 2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride CAS No. 1246302-63-5

2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride

Cat. No. B6175483
CAS RN: 1246302-63-5
M. Wt: 246.7
InChI Key:
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Description

2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride (2P3H7H-IPH) is an organic compound belonging to the class of imidazopyrazinones. It is a white powder that is soluble in water and is used as a reagent for a variety of organic reactions. 2P3H7H-IPH is also known as 2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine HCl or 2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride. It has a molecular formula of C10H9ClN4.

Scientific Research Applications

2P3H7H-IPH has a variety of scientific applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor in enzymatic reactions. It is also used as a substrate for the preparation of novel organic compounds and as a ligand in coordination chemistry.

Mechanism of Action

2P3H7H-IPH acts as a general acid catalyst in organic reactions. It is able to activate a variety of substrates, including both hydrocarbons and heterocycles, by protonation. It is also able to activate nucleophiles and increase the rate of the reaction.
Biochemical and Physiological Effects
2P3H7H-IPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, to inhibit the activity of enzymes involved in the metabolism of drugs, and to modulate the activity of neurotransmitter receptors. It has also been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2P3H7H-IPH is a versatile reagent that is easy to prepare and use in laboratory experiments. It is stable, non-toxic and has a low cost. However, it is not always suitable for use in certain reactions due to its low solubility in some solvents.

Future Directions

The use of 2P3H7H-IPH in organic synthesis and drug design is an area of active research. Possible future directions include the development of new synthetic methods using 2P3H7H-IPH, the exploration of its potential as a catalyst for the synthesis of novel drugs, and the investigation of its effects on biochemical and physiological processes. Other potential future directions include the development of new applications for 2P3H7H-IPH in biotechnology, the exploration of its potential as a ligand in coordination chemistry, and the investigation of its role in the regulation of gene expression.

Synthesis Methods

2P3H7H-IPH is synthesized by the reaction of 3-amino-2-phenylpyrazine with phosphorous oxychloride in aqueous dimethylformamide. The reaction proceeds in two steps. First, the pyrazine ring is opened by the phosphorous oxychloride and then the amine group is converted to the imidazopyrazinone by the condensation of the ketone group. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is approximately 60%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride involves the condensation of 2-phenyl-1,2-diaminopropane with 2-chloro-3-formylquinoxaline, followed by cyclization and hydrochloride salt formation.", "Starting Materials": [ "2-phenyl-1,2-diaminopropane", "2-chloro-3-formylquinoxaline", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-phenyl-1,2-diaminopropane in ethanol and add 2-chloro-3-formylquinoxaline. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide to the reaction mixture to adjust the pH to 10-11. Stir the mixture for 1 hour.", "Step 3: Acidify the mixture with hydrochloric acid to pH 2-3. Collect the precipitate by filtration and wash with water.", "Step 4: Dry the precipitate under vacuum to obtain 2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine as a white solid.", "Step 5: Dissolve the solid in hydrochloric acid and evaporate the solvent to obtain 2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride as a white solid." ] }

CAS RN

1246302-63-5

Product Name

2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride

Molecular Formula

C12H11ClN4

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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